molecular formula C15H11N3 B1616786 5,6-Diphenyl-1,2,4-triazine CAS No. 21134-91-8

5,6-Diphenyl-1,2,4-triazine

Cat. No.: B1616786
CAS No.: 21134-91-8
M. Wt: 233.27 g/mol
InChI Key: YPDRKSCNHYYJCO-UHFFFAOYSA-N
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Description

5,6-Diphenyl-1,2,4-triazine is a heterocyclic compound characterized by a triazine ring substituted with two phenyl groups at the 5 and 6 positions. This compound is part of the broader class of triazines, which are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diphenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzil with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, under reflux conditions. This reaction leads to the formation of the triazine ring with the desired phenyl substitutions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5,6-Diphenyl-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted triazine oxides, while reduction can produce dihydrotriazines .

Mechanism of Action

The mechanism of action of 5,6-Diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming complexes that exhibit various biological activities. These interactions can lead to the generation of reactive oxygen species, which can induce cell death in cancer cells or inhibit the growth of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diphenyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5,6-diphenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-3-7-12(8-4-1)14-15(18-17-11-16-14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDRKSCNHYYJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291255
Record name 5,6-DIPHENYL-1,2,4-TRIAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21134-91-8
Record name as-Triazine,6-diphenyl-
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Record name 5,6-DIPHENYL-1,2,4-TRIAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Diphenyl-1,2,4-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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